Enhanced Hydrogen Bonding Capacity vs. 2-Phenyl Analogs for Molecular Interactions
The replacement of the 2-phenyl group in analogs with a 2-pyridyl group in the target compound adds a hydrogen bond acceptor. PubChem computed properties show the target has 4 hydrogen bond acceptors, while a direct analog like (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione has only 3 [1]. This structural difference is critical for biological target engagement and self-assembly properties.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 H-Bond Acceptors (PubChem computed) |
| Comparator Or Baseline | (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione: 3 H-Bond Acceptors |
| Quantified Difference | +1 Hydrogen Bond Acceptor |
| Conditions | In silico prediction based on 2D chemical structure [1] |
Why This Matters
For researchers, a greater H-bond acceptor count can lead to stronger and more specific interactions with biological targets, potentially leading to improved selectivity and binding affinity in drug discovery or biochemical assays.
- [1] PubChem Compound Summary for CID 3865675, 4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. National Center for Biotechnology Information (2025). View Source
